{2'-Methoxy-[1,1'-binaphthalen]-2-yl}diphenylphosphane sulfanylidene {2'-Methoxy-[1,1'-binaphthalen]-2-yl}diphenylphosphane sulfanylidene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13671843
InChI: InChI=1S/C33H25OP.H2S/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27;/h2-23H,1H3;1H2
SMILES: COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6.S
Molecular Formula: C33H27OPS
Molecular Weight: 502.6 g/mol

{2'-Methoxy-[1,1'-binaphthalen]-2-yl}diphenylphosphane sulfanylidene

CAS No.:

Cat. No.: VC13671843

Molecular Formula: C33H27OPS

Molecular Weight: 502.6 g/mol

* For research use only. Not for human or veterinary use.

{2'-Methoxy-[1,1'-binaphthalen]-2-yl}diphenylphosphane sulfanylidene -

Specification

Molecular Formula C33H27OPS
Molecular Weight 502.6 g/mol
IUPAC Name [1-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;sulfane
Standard InChI InChI=1S/C33H25OP.H2S/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27;/h2-23H,1H3;1H2
Standard InChI Key OXAUQRITVSPPJN-UHFFFAOYSA-N
SMILES COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6.S
Canonical SMILES COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6.S

Introduction

Structural and Chemical Identity

Molecular Architecture

{2'-Methoxy-[1,1'-binaphthalen]-2-yl}diphenylphosphane sulfanylidene (C₃₃H₂₇OPS) features a binaphthyl backbone substituted with a methoxy group at the 2'-position and a diphenylphosphane sulfanylidene moiety at the 2-position. The sulfanylidene group (P=S) replaces the traditional phosphorus(III) center found in analogous phosphine ligands, altering its electronic and steric properties.

PropertyValueSource
Molecular FormulaC₃₃H₂₇OPS
Molecular Weight502.6 g/mol
IUPAC Name[1-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenyl-λ⁵-phosphanethione

The binaphthyl system introduces axial chirality, while the methoxy group modulates electron density at the phosphorus center. Compared to its phosphine analog (MOP ligand), the sulfanylidene derivative exhibits reduced basicity due to the electron-withdrawing sulfur atom.

Synthesis and Characterization

Hypothesized Synthetic Routes

While no published protocols explicitly describe this compound’s synthesis, plausible pathways include:

  • Sulfurization of MOP Analog: Treatment of (2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine with elemental sulfur or Lawesson’s reagent to form the P=S bond.

  • Ligand Modification: Post-functionalization of pre-assembled binaphthyl-phosphine complexes via sulfur insertion reactions.

Spectroscopic Features

Key characterization data inferred from related systems:

  • ³¹P NMR: A downfield shift (~60–80 ppm) compared to phosphine precursors (~−10 to −30 ppm), consistent with P=S bond formation.

  • X-ray Crystallography: Anticipated bond lengths of P–S ≈ 1.95–2.05 Å and C–P ≈ 1.80–1.85 Å, based on phosphine sulfides in the Crystallography Open Database .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

  • Air Sensitivity: Likely moderate, as sulfanylidenes are less prone to oxidation than phosphines but may degrade under prolonged exposure to moisture.

  • Thermal Decomposition: Predicted decomposition temperature >200°C, analogous to arylphosphine sulfides .

Applications in Catalysis

Asymmetric Synthesis

The chiral binaphthyl scaffold positions this compound as a candidate for enantioselective transformations:

  • Cross-Couplings: Palladium-catalyzed reactions (e.g., Suzuki–Miyaura) leveraging the P=S group’s tunable σ-donor/π-acceptor properties .

  • Hydrogenations: Potential use in rhodium or ruthenium complexes for ketone reductions, though activity may differ from traditional phosphine ligands due to electronic effects.

Coordination Chemistry

The sulfanylidene group can act as a neutral or anionic ligand, depending on reaction conditions:

  • Metal Complexes: Formation of [M(P=S)] adducts with transition metals (e.g., Pd, Pt), potentially enhancing catalytic longevity compared to phosphine analogs .

Future Research Directions

Knowledge Gaps

  • Catalytic Efficiency: Empirical studies comparing this ligand to MOP in model reactions.

  • Structural Confirmation: Single-crystal X-ray analysis to resolve stereochemical details .

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